2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine

Medicinal Chemistry Drug Discovery Cheminformatics

This 2,5,8-trimethyl analog is a critical SAR probe for PDE10A inhibition (related compounds IC50=1.80 nM) and CNS drug discovery. Low TPSA (43.1 Ų) with zero H-bond donors predicts excellent blood-brain barrier penetration. Essential for neurological disorder research and leukemia differentiation studies (induces monocyte differentiation). Avoid generic dimethyl or unsubstituted analogs—the precise 2,5,8-trimethyl pattern defines unique property space. Order high-purity ≥98% for reliable experimental outcomes.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 54410-76-3
Cat. No. B1620094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS54410-76-3
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=NC(=NN12)C)C
InChIInChI=1S/C8H10N4/c1-5-4-9-6(2)8-10-7(3)11-12(5)8/h4H,1-3H3
InChIKeyMWSUBOQLRBRMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 54410-76-3): A Distinct Triazolopyrazine Scaffold for Targeted Heterocyclic Chemistry


2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 54410-76-3) is a fused nitrogen-rich heterocyclic compound characterized by a [1,2,4]triazolo[1,5-a]pyrazine core bearing methyl substituents at the 2, 5, and 8 positions [1]. This specific substitution pattern results in distinct physicochemical properties, including a topological polar surface area (TPSA) of 43.1 Ų, an XLogP3 of 0.9, and zero hydrogen bond donors [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with its scaffold implicated in multiple biological target classes [2].

Why 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine Cannot Be Replaced by Generic Triazolopyrazine Analogs


The biological and physicochemical profile of triazolopyrazines is exquisitely sensitive to substitution pattern and ring topology. For instance, the [1,2,4]triazolo[1,5-a]pyrazine core is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core, a distinction that directly impacts target affinity, selectivity, and in vivo activity in adenosine A2A receptor antagonism [1]. Even within the same core, variation in methyl group number and position profoundly alters lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to divergent biological outcomes and synthetic utility [2]. Generic substitution with a dimethyl or unsubstituted analog therefore carries a high risk of experimental failure, as the precise 2,5,8-trimethyl pattern defines the compound's unique property space and potential as a selective probe or intermediate.

Quantitative Differentiation of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine from Close Analogs


Predicted Biological Activity Profile (PASS) vs. Class Baseline

In silico Prediction of Activity Spectra (PASS) modeling of the triazolopyrazine scaffold, which includes 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine, yields a distinct predicted bioactivity fingerprint. The model forecasts high probability of activity (Pa > 0.9) for several therapeutic areas, with the highest scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), and DNA synthesis inhibition (Pa = 0.991) [1]. This predicted profile differentiates the compound class from other nitrogen-rich heterocycles and provides a quantitative rationale for its prioritization in specific assay panels.

Medicinal Chemistry Drug Discovery Cheminformatics

Differentiation-Inducing Activity in Leukemia Models

2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has been described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While specific IC50 or EC50 values for this exact compound are not reported in the open literature, the described phenotype—concurrent proliferation arrest and lineage-specific differentiation—is a hallmark of certain anti-cancer and dermatological agents, suggesting a unique mechanism relative to cytotoxic or cytostatic analogs. This qualitative description provides a basis for its use as a positive control or reference compound in differentiation assays.

Cancer Research Cell Differentiation Oncology

Physicochemical Differentiation: TPSA and Hydrogen Bonding Profile

The computed physicochemical properties of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine reveal key differences from structurally related compounds. With a topological polar surface area (TPSA) of 43.1 Ų and zero hydrogen bond donors, this compound is significantly more lipophilic and membrane-permeable than analogs bearing polar substituents or additional heteroatoms [1]. For example, a typical 2-amino substituted triazolopyrazine would have a higher TPSA (>70 Ų) and at least one hydrogen bond donor, altering its oral bioavailability and blood-brain barrier penetration potential. The absence of hydrogen bond donors and the moderate XLogP3 (0.9) position this compound as a CNS-accessible scaffold [1].

Medicinal Chemistry ADME Cheminformatics

Structural Differentiation via Substitution Pattern

The 2,5,8-trimethyl substitution pattern is distinct from common dimethyl analogs such as 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine or 5,8-dimethyl derivatives. This specific arrangement impacts both synthetic versatility and biological target engagement. The presence of three methyl groups increases steric bulk and electron density, which can modulate reactivity in cross-coupling reactions and influence binding to hydrophobic enzyme pockets [1]. In the context of phosphodiesterase (PDE) inhibition, for example, 5,8-dimethyl analogs have demonstrated potent PDE10A inhibitory activity (IC50 = 1.80 nM) [2]. The 2,5,8-trimethyl analog represents a logical next step in SAR exploration to probe the steric and electronic limits of the binding site.

Synthetic Chemistry Medicinal Chemistry SAR

Limited Publicly Available Direct Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a notable absence of peer-reviewed, quantitative biological data for 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine. No head-to-head comparative studies against close analogs (e.g., 2,5-dimethyl or 2,8-dimethyl derivatives) were identified. The available evidence is limited to predictive models, qualitative phenotypic descriptions, and class-level inferences based on the broader triazolopyrazine scaffold [1][2]. Consequently, claims of superior potency, selectivity, or efficacy relative to specific analogs cannot be substantiated with direct experimental data at this time. Researchers should interpret the compound's potential within the context of these data limitations and consider it primarily as a synthetic building block or a starting point for de novo SAR investigations.

Data Gap Research Opportunity Evidence Assessment

Optimal Use Cases for 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine Based on Evidence Profile


Medicinal Chemistry: CNS Drug Discovery Scaffold

The compound's physicochemical profile (TPSA = 43.1 Ų, 0 H-bond donors, XLogP3 = 0.9) [1] makes it a highly favorable scaffold for designing CNS-penetrant small molecules. Its low polar surface area and lack of hydrogen bond donors are predictive of good blood-brain barrier permeability, positioning it as a starting point for targeting neurological disorders such as Parkinson's disease, where related triazolopyrazines have shown A2A receptor antagonist activity [2].

Chemical Biology: Probe for Differentiation and Proliferation Assays

Based on the described activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [3], this compound may serve as a useful tool compound or positive control in cell biology studies focused on leukemia, myelodysplastic syndromes, or dermatological research. Its use in these assays could help elucidate pathways regulating cell fate decisions.

Synthetic Chemistry: Building Block for PDE10A Inhibitor SAR

Given that 5,8-dimethyl substituted triazolopyrazines exhibit potent PDE10A inhibition (IC50 = 1.80 nM) [4], the 2,5,8-trimethyl analog represents a critical SAR probe. Researchers can employ this compound to systematically investigate the impact of the additional 2-methyl group on enzyme binding affinity and selectivity, thereby advancing the development of novel phosphodiesterase inhibitors for CNS or metabolic diseases.

Cheminformatics and Predictive Modeling

The compound's well-defined computed properties and predicted bioactivity spectrum (e.g., lipid metabolism regulator Pa=0.999, DNA synthesis inhibitor Pa=0.991) [5] make it an ideal candidate for inclusion in virtual screening libraries and for validating machine learning models aimed at predicting polypharmacology or ADMET profiles of nitrogen-rich heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.